molecular formula C12H18F2N2O5 B13897424 (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid

Cat. No.: B13897424
M. Wt: 308.28 g/mol
InChI Key: GXPAIFWMFQDJPK-ZETCQYMHSA-N
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Description

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonylamino group, an acetyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. The difluoro substitution is often introduced via a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The difluoro substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid lies in its combination of a pyrrolidine ring with both tert-butoxycarbonyl and difluoro substitutions. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds.

Properties

Molecular Formula

C12H18F2N2O5

Molecular Weight

308.28 g/mol

IUPAC Name

(2S)-4,4-difluoro-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H18F2N2O5/c1-11(2,3)21-10(20)15-5-8(17)16-6-12(13,14)4-7(16)9(18)19/h7H,4-6H2,1-3H3,(H,15,20)(H,18,19)/t7-/m0/s1

InChI Key

GXPAIFWMFQDJPK-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)(F)F

Origin of Product

United States

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